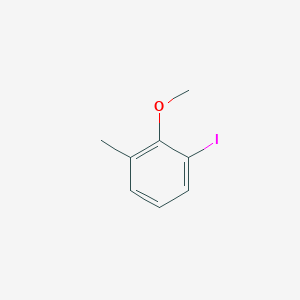

1-Iodo-2-methoxy-3-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-methoxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBPVUFEPLMJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 1-Iodo-2-methoxy-3-methylbenzene in Organic Solvents

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation, and analytical characterization. 1-Iodo-2-methoxy-3-methylbenzene, a substituted aromatic halide, presents a unique combination of functional groups that dictate its interaction with various solvent systems. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility. We will delve into the molecular characteristics that govern its solubility, provide predictive assessments based on analogous structures, and outline a robust experimental protocol for precise solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in solution.

Theoretical Framework for Solubility Prediction

Direct experimental data on the solubility of 1-iodo-2-methoxy-3-methylbenzene is not extensively published. Therefore, a predictive analysis based on its molecular structure and the established principles of solubility is the most effective starting point. The foundational principle is that "like dissolves like," which relates the polarity of the solute to the polarity of the solvent.[1][2]

Molecular Structure Analysis

To predict the solubility of 1-iodo-2-methoxy-3-methylbenzene, we must first dissect its structure:

-

Benzene Ring: The core aromatic ring is nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.[3]

-

Iodine Atom: As a large, polarizable halogen, the iodine atom contributes significantly to the molecule's molecular weight and enhances van der Waals interactions. While the C-I bond has a dipole moment, the overall contribution to polarity is moderate.[2]

-

Methoxy Group (-OCH₃): The ether linkage introduces a polar element due to the electronegativity of the oxygen atom. However, it is a non-protic group, meaning it can act as a hydrogen bond acceptor but not a donor. This feature is critical for its interactions with protic solvents.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that adds to the lipophilic character of the molecule.

The combination of a large nonpolar scaffold (iodinated methylbenzene) with a moderately polar, non-protic methoxy group results in a molecule of low to moderate overall polarity with a significant lipophilic character.

Caption: Molecular features governing the solubility of 1-iodo-2-methoxy-3-methylbenzene.

Predicted Solubility Profile

Based on the structural analysis and data from analogous compounds like iodobenzene and iodoanisole[2][4][5], we can predict the solubility of 1-iodo-2-methoxy-3-methylbenzene in common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The nonpolar hydrocarbon backbone of the solute strongly interacts with nonpolar solvents via London dispersion forces.[3] |

| Slightly Polar | Diethyl Ether, Chloroform | High | These solvents can effectively solvate both the nonpolar ring and the moderately polar ether group, making them excellent solvents for this type of compound.[2][5] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Good to Moderate | The permanent dipole of these solvents can interact with the methoxy group, but their lack of strong hydrogen bonding limits their ability to overcome the solute's lipophilic nature as effectively as less polar options.[6] |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to Good | These highly polar solvents are generally effective for a wide range of organic molecules. While good solubility is expected, it may not be as high as in less polar solvents that better match the solute's character. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The primary interaction for protic solvents is hydrogen bonding. Since the solute can only act as a hydrogen bond acceptor, its solubility is limited compared to solutes that can both donate and accept hydrogen bonds. The miscibility of 1-iodo-2-methoxybenzene in alcohol is a known property.[4] |

| Aqueous | Water | Insoluble | The molecule's large, nonpolar surface area and inability to form strong hydrogen bonds with water make it hydrophobic.[2][4] |

Experimental Determination of Solubility

While predictions are invaluable for initial screening, precise quantitative data requires empirical measurement. The isothermal equilibrium method is a robust and widely accepted technique for determining the solubility of a solid compound in a solvent.[6] This method ensures that the solution has reached a true thermodynamic equilibrium, providing a reliable solubility value.

Causality Behind the Isothermal Equilibrium Method

The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. This dynamic equilibrium is temperature-dependent, hence the term "isothermal." By agitating an excess of the solid in the solvent for an extended period (typically 24-72 hours), we ensure that the solvent is fully saturated.[6] Any shorter duration risks underestimating the true solubility. Subsequent analysis of the clear supernatant provides the concentration of the dissolved solute, which, by definition, is its solubility at that temperature.

Detailed Step-by-Step Protocol

-

Preparation of Vials: Add an excess amount of crystalline 1-iodo-2-methoxy-3-methylbenzene to several screw-capped glass vials. The excess should be visually apparent to ensure saturation is achievable.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a constant-temperature orbital shaker or rotator. Set the temperature to the desired value (e.g., 25 °C) and agitate for 48-72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle completely.

-

Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

-

Sample Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring its concentration within the linear range of the analytical instrument.

-

Concentration Analysis: Determine the concentration of the diluted sample using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is often the method of choice due to its specificity and sensitivity.[7]

-

Method Rationale (HPLC): A reverse-phase HPLC method would be ideal. The nonpolar nature of the compound will cause it to be well-retained on a C18 column, allowing for excellent separation from any potential impurities. A mobile phase of acetonitrile and water would be appropriate. The aromatic ring provides a strong chromophore, enabling sensitive detection by a UV spectrophotometer (typically around 254 nm).

-

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL, mol/L, or g/100g of solvent.

Caption: Experimental workflow for the isothermal equilibrium solubility determination method.

Conclusion

While specific quantitative data for 1-iodo-2-methoxy-3-methylbenzene remains scarce in public literature, a robust understanding of its solubility can be achieved through a combination of theoretical prediction and systematic experimental verification. Its structure suggests high solubility in nonpolar and slightly polar organic solvents and limited solubility in highly polar and protic solvents, particularly water. For researchers and drug development professionals, the provided isothermal equilibrium protocol offers a reliable pathway to generate the precise data needed for process optimization, formulation design, and regulatory compliance. The principles and methodologies outlined in this guide provide a comprehensive framework for confidently navigating the solubility challenges associated with this and other complex organic molecules.

References

-

Title: Solubility test for Organic Compounds Source: Online Chemistry Lab URL: [Link]

-

Title: solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods Source: Environmental Toxicology and Chemistry | Oxford Academic URL: [Link]

-

Title: Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms Source: Journal of Cheminformatics URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Grossmont College URL: [Link]

-

Title: Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC Source: Nature URL: [Link]

-

Title: 1-IODO-2-METHOXYBENZENE - Physico-chemical Properties Source: ChemBK URL: [Link]

-

Title: Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Source: MIT Open Access Articles URL: [Link]

-

Title: Iodobenzene - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: University of Texas at Dallas URL: [Link]

-

Title: How to predict the solubility of an organic compound in different kinds of solvents? Source: Stack Exchange Chemistry URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

-

Title: Chemical Properties of Benzene, 1-iodo-2-methyl- (CAS 615-37-2) Source: Cheméo URL: [Link]

-

Title: Iodomethylbenzene - Solubility of Things Source: Solubility of Things URL: [Link]

Sources

A Technical Guide to 1-Iodo-2-methoxy-3-methylbenzene: A Versatile Building Block for Complex Molecule Synthesis

Abstract

This technical guide provides an in-depth exploration of 1-iodo-2-methoxy-3-methylbenzene, a strategically substituted aromatic scaffold, and its applications as a versatile building block in modern organic synthesis. We delve into its core reactivity, focusing on its utility in palladium-catalyzed cross-coupling reactions, metal-halogen exchange for generating potent nucleophiles, and the influence of its substituents on regioselectivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique structural and electronic properties for the efficient construction of complex molecular architectures, including substituted biaryls, functionalized heterocycles, and novel pharmaceutical intermediates. Detailed experimental protocols, mechanistic insights, and safety guidelines are provided to facilitate its practical application in the laboratory.

Introduction: The Strategic Value of a Polysubstituted Arene

1-Iodo-2-methoxy-3-methylbenzene is an aromatic iodide that offers a powerful combination of reactive sites and directing groups. Its utility stems from the convergence of three key features:

-

The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in fundamental transformations like palladium-catalyzed cross-coupling reactions, enabling C-C, C-N, and C-O bond formation under relatively mild conditions.

-

The Methoxy Group: As a strong electron-donating group, the methoxy substituent activates the aromatic ring. More importantly, it serves as a powerful ortho-directing group in metalation reactions, although in this specific substitution pattern, its primary electronic influence modulates the reactivity of the other sites.[1][2]

-

The Methyl Group: This group provides steric bulk and electronic donation, influencing the regioselectivity of reactions and serving as a potential site for further functionalization.

This unique arrangement makes 1-iodo-2-methoxy-3-methylbenzene an ideal starting point for synthesizing sterically hindered and electronically tuned biaryl compounds and other complex structures that are often challenging to access through other means.[3]

Physicochemical & Spectroscopic Profile

A summary of the key physical and chemical properties of 1-iodo-2-methoxy-3-methylbenzene is presented below.

| Property | Value |

| CAS Number | 29594-53-8 |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| Appearance | Typically a liquid or low-melting solid |

| Boiling Point | Data not readily available; estimated >250 °C |

| Solubility | Soluble in common organic solvents (THF, Dioxane, DMF, Toluene, CH₂Cl₂); Insoluble in water.[4] |

Spectroscopic Characterization (Predicted):

-

¹H NMR (CDCl₃): Expect distinct signals for the methoxy protons (~3.8-4.0 ppm, singlet, 3H), the methyl protons (~2.2-2.4 ppm, singlet, 3H), and three aromatic protons in the 6.5-7.8 ppm region, exhibiting characteristic coupling patterns.

-

¹³C NMR (CDCl₃): Expect eight distinct signals, including the C-I carbon at a characteristic upfield shift (~90-100 ppm), the C-O carbon (~155-160 ppm), and other aromatic and aliphatic carbons at their expected chemical shifts.

Core Synthetic Applications & Methodologies

The true power of 1-iodo-2-methoxy-3-methylbenzene is realized through its application in a variety of high-impact synthetic transformations. The workflow below illustrates the primary reaction pathways available from this versatile starting material.

Caption: Key synthetic transformations of 1-iodo-2-methoxy-3-methylbenzene.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are premier substrates for palladium-catalyzed cross-coupling due to the C-I bond's susceptibility to oxidative addition to a Pd(0) center, which is the rate-determining step in many catalytic cycles.[5]

The Suzuki-Miyaura reaction is one of the most robust methods for constructing C(sp²)-C(sp²) bonds, forming the core of many pharmaceuticals and advanced materials.[6] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Causality & Mechanistic Insight: The high reactivity of the C-I bond ensures efficient oxidative addition to the Pd(0) catalyst. The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that transfers its organic group to the palladium center.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4'-Methyl-2-methoxy-3-methyl-1,1'-biphenyl

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-iodo-2-methoxy-3-methylbenzene (1.0 mmol, 248 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg) or a combination of Pd(OAc)₂ (0.02 mmol, 4.5 mg) and a suitable ligand like SPhos (0.04 mmol, 16 mg).

-

Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl compound.[7]

The Heck reaction facilitates the palladium-catalyzed coupling of aryl halides with alkenes, providing a direct route to substituted styrenes and other vinylated aromatics.[8][9]

Causality & Mechanistic Insight: Similar to the Suzuki coupling, the reaction initiates with oxidative addition of the aryl iodide to Pd(0). The alkene then coordinates to the palladium center and undergoes migratory insertion into the Pd-Aryl bond. A subsequent β-hydride elimination step releases the product and regenerates a palladium hydride species, which is neutralized by the base to restart the catalytic cycle.[5]

Experimental Protocol: Synthesis of 1-(2-Methoxy-3-methylstyryl)benzene

-

In a sealed tube, combine 1-iodo-2-methoxy-3-methylbenzene (1.0 mmol, 248 mg), styrene (1.5 mmol, 156 mg, 0.17 mL), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg).

-

Add a suitable base, such as triethylamine (Et₃N, 2.0 mmol, 202 mg, 0.28 mL) or potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

-

Add a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (4 mL).

-

Seal the tube and heat to 100-120 °C for 12-24 hours.

-

After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the residue via column chromatography to isolate the target stilbene derivative.[10][11]

Formation and Reaction of Organometallic Intermediates

The carbon-iodine bond can be readily converted into a carbon-metal bond, transforming the electrophilic aromatic carbon into a potent nucleophile or a strong base.

Treatment of 1-iodo-2-methoxy-3-methylbenzene with a strong organolithium base (e.g., n-butyllithium) at low temperatures leads to a rapid halogen-metal exchange, forming the corresponding aryllithium species. This intermediate is a powerful nucleophile that can react with a wide range of electrophiles.

Causality & Mechanistic Insight: This exchange is favored thermodynamically because it forms a more stable alkyllithium species (iodobutane) and a new aryllithium. The reaction must be conducted at low temperatures (typically -78 °C) to prevent side reactions, such as reaction with the solvent (THF) or competing ortho-metalation at other sites on the ring.[12][13][14]

Caption: Halogen-metal exchange and subsequent electrophilic quench.

Experimental Protocol: Synthesis of 2-Methoxy-3-methylbenzoic acid

-

Add a solution of 1-iodo-2-methoxy-3-methylbenzene (1.0 mmol, 248 mg) in anhydrous tetrahydrofuran (THF, 5 mL) to a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 mmol, e.g., 0.44 mL of a 2.5 M solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes.

-

Bubble dry carbon dioxide (CO₂) gas through the solution for 20 minutes, or pour the mixture over crushed dry ice.

-

Allow the mixture to warm to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl, 10 mL).

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.

The reaction with elemental magnesium in an ethereal solvent converts the aryl iodide into a Grignard reagent (R-MgX), a less reactive but highly versatile nucleophile compared to its aryllithium counterpart.[15][16]

Causality & Mechanistic Insight: The reaction occurs on the surface of the magnesium metal.[17] Activation of the magnesium is often required to remove the passivating oxide layer; this can be achieved mechanically (crushing) or chemically with a small crystal of iodine or 1,2-dibromoethane.[16][18] Absolute exclusion of water is critical, as Grignard reagents are strong bases and will be quenched by any protic source.[15]

Experimental Protocol: Preparation and Use of (2-Methoxy-3-methylphenyl)magnesium iodide

-

Place magnesium turnings (1.2 mmol, 29 mg) in a flame-dried flask under an inert atmosphere. Add a small crystal of iodine.

-

Add anhydrous THF (2 mL) and a small portion (~10%) of a solution of 1-iodo-2-methoxy-3-methylbenzene (1.0 mmol, 248 mg) in THF (3 mL).

-

Gently warm the mixture until the iodine color fades and bubbling is observed, indicating initiation. If it does not start, sonication may be applied.

-

Add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir at room temperature or gentle reflux for 1-2 hours until most of the magnesium is consumed.

-

The resulting grey/brown solution of the Grignard reagent is ready for use. Cool to 0 °C and slowly add a solution of an electrophile (e.g., benzaldehyde, 1.0 mmol) in THF.

-

After the reaction is complete, quench carefully with saturated aqueous NH₄Cl and proceed with a standard aqueous workup and purification.

Synthesis of the Building Block

1-Iodo-2-methoxy-3-methylbenzene is typically prepared via electrophilic iodination of the corresponding precursor, 2-methoxy-3-methyltoluene (2,6-dimethylanisole). The directing effects of the methoxy and methyl groups favor substitution at the C4 and C6 positions. Careful control of the iodinating agent and reaction conditions is necessary to achieve selective iodination at the desired C1 position, which is sterically hindered. Alternative multi-step routes may be required for unambiguous synthesis.

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety protocols are paramount.

-

Hazard Class: Aryl iodides should be handled as irritants. Avoid contact with skin, eyes, and clothing.[19][20][21]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Conduct all manipulations in a well-ventilated fume hood. Organolithium reagents and Grignard reagents are highly reactive and may be pyrophoric; they must be handled under a strictly inert atmosphere.

-

Storage: Store the compound in a tightly sealed container in a cool, dark place, as some aryl iodides can be light-sensitive.[4][21]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-Iodo-2-methoxy-3-methylbenzene is a high-value building block whose synthetic potential is derived from the well-defined and orthogonal reactivity of its functional groups. The C-I bond provides a reliable handle for a suite of powerful palladium-catalyzed cross-coupling reactions and for conversion into highly reactive organometallic nucleophiles. The methoxy and methyl substituents provide steric and electronic differentiation that can be exploited to construct complex, highly substituted aromatic systems. This guide has outlined the core principles and provided actionable protocols to empower chemists to effectively integrate this versatile reagent into their synthetic strategies for drug discovery and materials science.

References

- BenchChem (2025). Application Notes and Protocols for the Heck Reaction of 1-Iodo-2,3,4-trimethoxybenzene. BenchChem.

- BenchChem (n.d.). 2-Iodo-1-methoxy-3-methylbenzene | 35387-94-1. BenchChem.

- Chem-Impex (n.d.). 1-Iodo-2-methoxybenzene. Chem-Impex.

- University Course Material (n.d.). Directed (ortho) Metallation.

-

Wikipedia (n.d.). Directed ortho metalation. Wikipedia. Available at: [Link]

- University Course Material (n.d.). Grignard Reaction.

-

ChemBK (2024). 1-IODO-2-METHOXYBENZENE. ChemBK. Available at: [Link]

-

Yar, M. S., & Ansari, Z. A. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of the Chinese Chemical Society. Available at: [Link]

-

Scribd (n.d.). Directed Ortho Metalation Guide. Scribd. Available at: [Link]

-

Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]

-

Baran Lab, Scripps Research (n.d.). Directed Metalation: A Survival Guide. Available at: [Link]

-

Common Organic Chemistry (n.d.). Lithiation / Iodination. Available at: [Link]

-

Jain, Z. J., Gide, P. S., & Kankate, R. (2013). Synthesis of biphenyl from iodobenzene. ResearchGate. Available at: [Link]

-

Reddit (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). o-Iodoanisole. PubChem. Available at: [Link]

-

ResearchGate (2011). (PDF) ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. Available at: [Link]

- Walborsky, H. M., & Aronoff, M. S. (1973). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of Organometallic Chemistry, 51, 33.

-

Chemistry Stack Exchange (2015). Grignard + iodoform reaction sequence leading to methylbenzoate instead of phenylacetate. Available at: [Link]

-

Royal Society of Chemistry (n.d.). Increasing the versatility of the biphenyl-fused-dioxacyclodecyne class of strained alkynes. Available at: [Link]

-

Narasimhan, N. S., et al. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Available at: [Link]

-

Wikipedia (n.d.). Grignard reagent. Wikipedia. Available at: [Link]

-

Stolle, A., et al. (2017). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Nature Communications. Available at: [Link]

-

Bailey, W. F., & Luderer, M. R. (2003). Optimization of Organolithium Reactions. Organic Process Research & Development. Available at: [Link]

-

ResearchGate (n.d.). SCHEME 26.1 Lithiation of benzene. Available at: [Link]

- Google Patents (2017). WO2017152755A1 - Substituted biphenyl compound and pharmaceutical composition thereof.

-

NIST (n.d.). Benzene, 1-iodo-3-methyl-. NIST WebBook. Available at: [Link]

-

ResearchGate (n.d.). Reaction of 1-iodo-4-methylbenzene with systems A1, A2, and B2 to.... Available at: [Link]

-

Yang, Y., et al. (2021). Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethyl Carbonate. Journal of the American Chemical Society. Available at: [Link]

-

Cera, G., et al. (n.d.). Iodocyclization of 2-Methylthiophenylacetylenes to 3-Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. IRIS UniPA. Available at: [Link]

-

Organic Letters (n.d.). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Available at: [Link]

-

Matrix Fine Chemicals (n.d.). 1-IODO-2-METHOXYBENZENE | CAS 529-28-2. Available at: [Link]

-

Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry. Available at: [Link]

-

Valdés-García, G., et al. (2018). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. Available at: [Link]

-

Stolle, A., et al. (2022). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Angewandte Chemie International Edition. Available at: [Link]

-

ResearchGate (2000). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. Available at: [Link]

-

Cheméo (n.d.). Chemical Properties of Benzene, 1-iodo-2-methyl- (CAS 615-37-2). Available at: [Link]

-

ResearchGate (2004). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Available at: [Link]

-

Chemistry LibreTexts (2023). Heck Reaction. Available at: [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. 2-Iodo-1-methoxy-3-methylbenzene | 35387-94-1 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]

- 14. sites.wp.odu.edu [sites.wp.odu.edu]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. Grignard reagent - Wikipedia [en.wikipedia.org]

- 17. web.alfredstate.edu [web.alfredstate.edu]

- 18. reddit.com [reddit.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Storage Stability and Shelf Life of 1-Iodo-2-methoxy-3-methylbenzene

Introduction

1-Iodo-2-methoxy-3-methylbenzene, a substituted aromatic iodide, is a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique trifunctional structure, featuring iodo, methoxy, and methyl groups on a benzene ring, allows for diverse chemical transformations. However, the inherent reactivity of these functional groups, particularly the labile carbon-iodine bond, necessitates a thorough understanding of the compound's stability to ensure its quality, efficacy in synthetic applications, and safety during storage and handling. This guide provides a comprehensive analysis of the factors influencing the stability of 1-Iodo-2-methoxy-3-methylbenzene, outlines potential degradation pathways, and offers evidence-based protocols for its storage and stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-Iodo-2-methoxy-3-methylbenzene is essential for predicting its stability and designing appropriate storage and handling protocols. While specific data for this exact isomer is not extensively published, data for the closely related 2-iodoanisole (1-Iodo-2-methoxybenzene) provides a reasonable proxy.

| Property | Value (for 2-Iodoanisole) | Reference |

| Molecular Formula | C₇H₇IO | [1][2] |

| Molecular Weight | 234.03 g/mol | [1][2] |

| Appearance | Clear yellow liquid | [1] |

| Density | 1.799 g/mL at 25°C | [1] |

| Boiling Point | 125-126°C at 19 mm Hg | [1] |

| Solubility | Insoluble in water; miscible with alcohol | [1] |

| Sensitivity | Light Sensitive | [1] |

Potential Degradation Pathways

The stability of 1-Iodo-2-methoxy-3-methylbenzene is primarily dictated by the chemistry of its three functional groups: the iodo substituent, the methoxy group, and the methyl group. Degradation can be initiated by several environmental factors, including light, heat, oxygen, and acidic or basic conditions.

Photodegradation (De-iodination)

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and is particularly susceptible to cleavage upon exposure to light (photolysis).[3] This is the most probable degradation pathway for 1-Iodo-2-methoxy-3-methylbenzene. UV light can induce homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical.[4] The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form 2-methoxy-3-methylbenzene. The iodine radicals can combine to form elemental iodine (I₂), which often imparts a yellow or brown color to aged samples.[3]

Thermal Degradation

Elevated temperatures can also promote the cleavage of the C-I bond, leading to de-iodination through a radical mechanism similar to photodegradation.[5][6] While aryl iodides are generally more thermally stable than their alkyl counterparts, prolonged exposure to heat can accelerate decomposition.[5] The presence of impurities can also catalyze thermal degradation.

Oxidative Degradation

The methyl and methoxy groups on the aromatic ring are susceptible to oxidation, especially in the presence of atmospheric oxygen, metal catalysts, or oxidizing agents. The methyl group can be oxidized to a carboxylic acid (benzoic acid derivative) under strong oxidizing conditions.[7][8][9] The methoxy group is generally stable but can undergo oxidative degradation under harsh conditions.

Hydrolytic Degradation (Ether Cleavage)

Ethers are generally stable to hydrolysis under neutral and basic conditions. However, under strong acidic conditions, the methoxy group can be cleaved to form a phenol and an alkyl halide.[10][11][12] This is an unlikely degradation pathway under normal storage conditions but could be a concern if the compound is exposed to acidic environments.

Caption: Potential degradation pathways of 1-Iodo-2-methoxy-3-methylbenzene.

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling procedures are recommended to maximize the shelf life and maintain the purity of 1-Iodo-2-methoxy-3-methylbenzene:

| Condition | Recommendation | Rationale |

| Light | Store in an amber glass bottle or a clear bottle wrapped in aluminum foil.[3] | To prevent photodegradation, which is a primary degradation pathway.[1] |

| Temperature | Store in a cool, dark place. Refrigeration (2-8°C) is recommended for long-term storage.[2] | To minimize thermal degradation and slow down the rate of all chemical reactions. |

| Atmosphere | For long-term storage or high-purity applications, flush the container with an inert gas (e.g., argon or nitrogen) before sealing.[13][14] | To displace oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. |

| Container | Use a tightly sealed container with a Teflon-lined cap. | To prevent leakage and contamination from the external environment. |

| Handling | Bring the container to room temperature before opening to prevent condensation of moisture inside. Handle in an inert atmosphere (glove box) if possible.[15] | To avoid the introduction of water, which can lead to hydrolysis under certain conditions. |

Methodology for Stability Assessment

A comprehensive stability assessment of 1-Iodo-2-methoxy-3-methylbenzene should involve a combination of long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred analytical techniques for monitoring the purity and degradation of 1-Iodo-2-methoxy-3-methylbenzene.[16][17]

-

HPLC: A reverse-phase HPLC method with a C18 column and a UV detector is suitable for separating the parent compound from its potential degradation products. The mobile phase would typically consist of a mixture of acetonitrile and water or methanol and water.

-

GC-MS: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can be used to identify the de-iodinated product and other potential volatile impurities.[18][19]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[20][21][22] These studies involve subjecting the compound to stress conditions that are more severe than the recommended storage conditions.[23]

| Stress Condition | Protocol | Potential Degradation |

| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours. | Ether cleavage. |

| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours. | Minimal degradation expected. |

| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours. | Oxidation of the methyl group. |

| Thermal | Store the solid compound at 80°C for 48 hours. | De-iodination. |

| Photostability | Expose a solution of the compound to a light source according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[24] | De-iodination. |

Note: The goal of forced degradation is to achieve 5-20% degradation of the active ingredient.[20][23]

Caption: Workflow for stability assessment of 1-Iodo-2-methoxy-3-methylbenzene.

Conclusion

The stability of 1-Iodo-2-methoxy-3-methylbenzene is a critical parameter that influences its utility in research and development. The primary degradation pathway is photodegradation leading to de-iodination, which can be effectively mitigated by protecting the compound from light. Thermal and oxidative degradation are also potential concerns, necessitating storage in a cool, inert environment. By implementing the recommended storage and handling protocols and utilizing robust analytical methods for stability monitoring, researchers and drug development professionals can ensure the quality and integrity of this valuable synthetic intermediate, thereby contributing to the successful and reproducible synthesis of target molecules.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).

-

Ether cleavage. Wikipedia. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

-

1-IODO-2-METHOXYBENZENE - Physico-chemical Properties. (2024). ChemBK. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Forced Degradation Testing. SGS Thailand. [Link]

-

Oxidation of methyl benzene. (2025). Filo. [Link]

-

18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

-

THE CLEAVAGE OF ETHERS. Chemical Reviews. [Link]

-

Spontaneous aryl iodide deiodination upon heating. (2024). Reddit. [Link]

-

The mechanism of transmethylation in anisole decomposition over Brønsted acid sites: density functional theory (DFT) study. Sustainable Energy & Fuels. [Link]

-

Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. (2023). PMC. [Link]

-

9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. [Link]

-

Detailed Kinetics of the Pyrolysis and Oxidation of Anisole. CRECK Modeling. [Link]

-

Other Reactions of Benzene and Methylbenzene. (2023). Chemistry LibreTexts. [Link]

-

Decomposition mechanism of Anisole on Pt(111). Combining single crystal experiments and. eScholarship.org. [Link]

-

Acidic cleavage of ethers. Khan Academy. [Link]

-

The decomposition of aryl iodine diacetates. Journal of the American Chemical Society. [Link]

-

Fig. 4. (a) Degradation of anisole and phenetole by anisole-grown cells... ResearchGate. [Link]

-

some more reactions of benzene and methylbenzene. Chemguide. [Link]

-

Chemical Properties of Benzene, 1-iodo-3-methyl- (CAS 625-95-6). Cheméo. [Link]

-

Photochemically Induced Isotopic Exchange between Iodobenzene and Molecular Iodine. Pharmaseed ltd. [Link]

-

Photo-induced iodination of aryl halides under very mild conditions. (2016). eScholarship@McGill. [Link]

-

Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

-

REACTIONS OF BENZENE AND METHYLBENZENE. (2022). YouTube. [Link]

-

Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. (2023). The Journal of Physical Chemistry A. [Link]

-

Mechanism of transmethylation in anisole decomposition over Brønsted acid sites: Density Functional Theory (DFT) study. ResearchGate. [Link]

-

Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. (2025). ResearchGate. [Link]

-

Advanced oxidation of benzene, toluene, ethylbenzene and xylene isomers (BTEX) by Trametes versicolor. (2010). PubMed. [Link]

-

Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018). ACS Omega. [Link]

-

4-Iodo-1-methoxy-2-methylbenzene. PubChem. [Link]

-

Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. [Link]

-

Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group. [Link]

-

Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]

-

Chemical Properties of Benzene, (iodomethyl)- (CAS 620-05-3). Cheméo. [Link]

-

Iodobenzene. Wikipedia. [Link]

-

Visible‐Light Enabled Late‐Stage, Room‐Temperature Aminocarbonylation of Aryl Iodides with Labeled Carbon Monoxide. (2022). Pure. [Link]

-

A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. Agilent. [Link]

-

GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. (2025). Patsnap Eureka. [Link]

-

Iodobenzene. PubChem. [Link]

-

(PDF) Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. (2018). ResearchGate. [Link]

-

How to make IODOBENZENE. (2022). YouTube. [Link]

-

Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. (2025). YouTube. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmaseedltd.com [pharmaseedltd.com]

- 5. reddit.com [reddit.com]

- 6. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidation of methyl benzene | Filo [askfilo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Ether cleavage - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 13. ossila.com [ossila.com]

- 14. molan.wdfiles.com [molan.wdfiles.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. asianpubs.org [asianpubs.org]

- 19. gcms.cz [gcms.cz]

- 20. resolvemass.ca [resolvemass.ca]

- 21. biopharminternational.com [biopharminternational.com]

- 22. Forced Degradation Testing | SGS Thailand [sgs.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Iodo-2-methoxy-3-methylbenzene

Introduction: Navigating the Synthesis of Substituted Arenes

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a paradigm shift, enabling the construction of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2] These transformations are foundational in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] This guide focuses on a particularly relevant substrate: 1-iodo-2-methoxy-3-methylbenzene . As a sterically hindered, electron-rich aryl iodide, its functionalization presents unique challenges and opportunities. The presence of ortho- and meta-substituents necessitates carefully optimized protocols to achieve high yields and selectivities.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing robust, self-validating protocols for key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.

Part 1: The Mechanistic Core of Palladium-Catalyzed Cross-Coupling

At their heart, most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3][4] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle universally consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1-iodo-2-methoxy-3-methylbenzene, forming a square planar Pd(II) complex.[5] This is typically the rate-determining step.

-

Transmetalation (or equivalent): The coupling partner (e.g., an organoboron, organotin, or alkyne species) transfers its organic group to the palladium center, displacing the iodide.[4][5] In reactions like the Heck coupling, this step is replaced by migratory insertion of an alkene.[5]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst to continue the cycle.[4][5]

The efficiency of each step is profoundly influenced by the choice of ligand, base, solvent, and temperature, which must be tailored to the specific substrates.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples organoboron compounds with organohalides, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of boron reagents and its compatibility with a vast range of functional groups.[3][6]

Mechanism and Causality

For a sterically hindered substrate like 1-iodo-2-methoxy-3-methylbenzene, the selection of a suitable ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are advantageous as they accelerate the rate-limiting oxidative addition and the final reductive elimination step, preventing catalyst decomposition and side reactions.[7][8] The base (e.g., K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid to facilitate transmetalation.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of 1-iodo-2-methoxy-3-methylbenzene with phenylboronic acid.

Materials:

-

1-iodo-2-methoxy-3-methylbenzene

-

Phenylboronic acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium Phosphate, tribasic (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 1-iodo-2-methoxy-3-methylbenzene (1.0 mmol, 262 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₃PO₄ (2.0 mmol, 424 mg).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

-

Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the Schlenk flask via syringe. Stir for 5 minutes to dissolve the reagents.

-

Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

-

Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pre-catalysts that are reduced in situ to the active Pd(0) species. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are essential to overcome the steric hindrance of the ortho-methoxy group and promote efficient reductive elimination.[7][8] |

| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required to form the reactive boronate species without degrading the catalyst or substrates.[6] |

| Solvent System | Dioxane/H₂O, Toluene/H₂O | The aqueous phase is critical for dissolving the inorganic base and facilitating the formation of the active boronate complex.[6] |

| Temperature | 80–100 °C | Sufficient thermal energy is needed to overcome the activation barrier for oxidative addition, especially with a sterically congested substrate. |

Part 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly effective method for forming a bond between an aryl halide and a terminal alkyne, providing access to valuable conjugated acetylenic structures.[3] The reaction is typically co-catalyzed by palladium and copper(I) iodide.[10][11]

Mechanism and Causality

The reaction proceeds through two interconnected catalytic cycles.[10] The palladium cycle mirrors the general mechanism, while a concurrent copper cycle activates the alkyne. The copper(I) acetylide is formed, which then undergoes transmetalation with the Pd(II) intermediate. The amine base is crucial, serving to deprotonate the alkyne and act as a solvent.[12] Aryl iodides are highly reactive substrates for this transformation, often allowing for mild reaction conditions.[12]

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

-

1-iodo-2-methoxy-3-methylbenzene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) Iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Reaction Setup: In a Schlenk tube, dissolve 1-iodo-2-methoxy-3-methylbenzene (1.0 mmol, 262 mg) and phenylacetylene (1.2 mmol, 122 mg, 132 µL) in anhydrous THF (5 mL).

-

Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Catalyst Addition: Under a positive flow of inert gas, add PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), CuI (0.04 mmol, 7.6 mg), and Et₃N (2.0 mmol, 202 mg, 279 µL).

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is often complete within 2-8 hours.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product via flash column chromatography.

| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |

| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, reliable pre-catalysts for Sonogashira couplings.[13] |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Essential for the formation of the copper acetylide, which facilitates the key transmetalation step.[10] Copper-free protocols exist but often require specialized ligands.[14] |

| Base | Et₃N, DIPEA, Piperidine | Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[3] |

| Solvent | THF, DMF, Toluene | Aprotic solvents are generally used to prevent quenching of the acetylide intermediate. |

| Temperature | Room Temperature to 60 °C | The high reactivity of aryl iodides allows for mild conditions, preserving sensitive functional groups.[12] |

Part 4: The Heck Reaction for Alkene Arylation

The Heck (or Mizoroki-Heck) reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[15][16]

Mechanism and Causality

The Heck reaction mechanism deviates from the transmetalation pathway. After oxidative addition, the alkene coordinates to the Pd(II) center. This is followed by a migratory insertion (syn-addition) of the aryl group and the palladium across the double bond. A subsequent β-hydride elimination (syn-elimination) forms the product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst by the base.[5][17]

Caption: Catalytic cycle of the Heck reaction.

Protocol: Heck Coupling with n-Butyl Acrylate

Materials:

-

1-iodo-2-methoxy-3-methylbenzene

-

n-Butyl acrylate

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: Place 1-iodo-2-methoxy-3-methylbenzene (1.0 mmol, 262 mg), n-butyl acrylate (1.5 mmol, 192 mg, 215 µL), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and PPh₃ (0.04 mmol, 10.5 mg) in a sealable reaction vessel.

-

Inert Atmosphere: Flush the vessel with argon or nitrogen.

-

Solvent and Base Addition: Add anhydrous DMF (5 mL) and Et₃N (1.5 mmol, 152 mg, 209 µL) via syringe.

-

Reaction Execution: Seal the vessel and heat to 100-120 °C with vigorous stirring for 12-24 hours.

-

Work-up: After cooling, dilute the mixture with diethyl ether (25 mL) and filter through a pad of celite to remove palladium black and salts. Wash the filtrate with water (3 x 20 mL), then brine (20 mL).

-

Purification: Dry the organic phase over MgSO₄, concentrate, and purify by flash column chromatography.

| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |

| Palladium Source | Pd(OAc)₂ | A common and effective pre-catalyst for the Heck reaction.[18] |

| Ligand | PPh₃ or Phosphine-Free | For reactive aryl iodides, simple phosphines are often sufficient.[18] Phosphine-free systems using ionic liquids or specific palladium salts can also be effective.[15][19] |

| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the HI generated during the catalytic cycle and regenerate the Pd(0) catalyst.[15] |

| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are typically used to ensure solubility and allow for the required reaction temperatures. |

| Temperature | 100–120 °C | Higher temperatures are generally needed to promote the key steps of the catalytic cycle, particularly with less reactive alkenes. |

Part 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and mild method for C-N bond formation where traditional methods like nucleophilic aromatic substitution fail.[20][21]

Mechanism and Causality

Similar to other cross-couplings, the reaction begins with oxidative addition. The resulting Pd(II) complex then coordinates the amine. A base abstracts a proton from the coordinated amine to form a palladium amido complex. This key intermediate undergoes reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[20][21] The choice of a bulky, electron-rich ligand is critical to facilitate the reductive elimination of the often sterically demanding aryl amine product.[22]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. researchgate.net [researchgate.net]

- 3. jmcct.com [jmcct.com]

- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. asianpubs.org [asianpubs.org]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

Application Note: Strategic Utilization of 1-Iodo-2-methoxy-3-methylbenzene in Sterically Demanding Cross-Couplings

This Application Note is designed for research scientists and process chemists involved in the synthesis of complex pharmaceutical intermediates. It focuses on 1-Iodo-2-methoxy-3-methylbenzene (CAS: 25922-05-8), a highly valuable but sterically challenging building block used to introduce the 2-methoxy-3-methylphenyl moiety into drug scaffolds.

Executive Summary & Structural Analysis

1-Iodo-2-methoxy-3-methylbenzene is a trisubstituted aryl iodide characterized by a specific 1,2,3-substitution pattern. While it appears to be a simple mono-ortho-substituted aryl halide, its reactivity is heavily influenced by the "Buttressing Effect" .

-

Structural Dynamics: The methyl group at position 3 sterically crowds the methoxy group at position 2. This restriction forces the methoxy group to adopt a conformation that often increases the steric bulk experienced by the iodine atom at position 1.

-

Medicinal Utility: This motif is frequently employed in kinase inhibitors and GPCR ligands to induce atropisomerism (axial chirality) in biaryl systems or to lock specific bioactive conformations via intramolecular hydrogen bonding or steric clashes.

-

Synthetic Challenge: Standard catalytic protocols often result in sluggish oxidative addition or stalled transmetallation due to the crowded environment. This guide provides optimized protocols to overcome these barriers.

Key Chemical Transformations[1][2]

The two most critical reactions for this building block in pharmaceutical synthesis are Suzuki-Miyaura Cross-Coupling (for biaryl formation) and Buchwald-Hartwig Amination (for aryl amine formation).

Optimized Suzuki-Miyaura Coupling Protocol

Target: Synthesis of sterically encumbered biaryls (e.g., 2-methoxy-2'-substituted biphenyls).

The Challenge: The ortho-methoxy group, buttressed by the meta-methyl, creates a "steric wall" that impedes the approach of the boronic acid/ester during transmetallation.

The Solution: Utilization of dialkylbiarylphosphine ligands (e.g., SPhos , XPhos ) which facilitate oxidative addition to hindered halides and accelerate reductive elimination.

Protocol A: High-Yield Biaryl Synthesis

| Component | Reagent | Equivalents | Role |

| Substrate | 1-Iodo-2-methoxy-3-methylbenzene | 1.0 equiv | Electrophile |

| Coupling Partner | Aryl Boronic Acid (e.g., 2-substituted) | 1.5 equiv | Nucleophile |

| Catalyst | Pd(OAc)₂ | 2-5 mol% | Precatalyst |

| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 4-10 mol% | Ligand (L:Pd = 2:1) |

| Base | K₃PO₄ (Tribasic, anhydrous) | 3.0 equiv | Activator |

| Solvent | Toluene / Water (10:1 v/v) | 0.2 M | Biphasic System |

Step-by-Step Methodology:

-

Charge: In a glovebox or under a steady stream of Argon, charge a reaction vial with Pd(OAc)₂ and SPhos.

-

Solubilize: Add anhydrous Toluene and stir at room temperature for 5 minutes to generate the active catalytic species (solution turns from orange to pale yellow/colorless).

-

Add Reactants: Add 1-Iodo-2-methoxy-3-methylbenzene, the aryl boronic acid, and finely ground K₃PO₄.

-

Degas: Add the water component (degassed). Seal the vial with a PTFE-lined cap.

-

Reaction: Heat the mixture to 100°C with vigorous stirring (1000 rpm) for 12–18 hours. Note: Vigorous stirring is crucial for the biphasic system.

-

Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expert Insight: If the boronic acid is prone to protodeboronation, switch the base to K₂CO₃ and use DME/Water or 1,4-Dioxane/Water at 80°C.

Buchwald-Hartwig Amination Protocol

Target: Coupling with secondary amines to form hindered anilines.

The Challenge: The electron-rich nature of the methoxy group can deactivate the metal center, while the steric bulk hinders the amine coordination.

The Solution: Use of Pd-PEPPSI-IPr or BrettPhos Pd G4 precatalysts, which are designed to stabilize the Pd(0) species and prevent β-hydride elimination in alkyl amines.

Protocol B: C-N Bond Formation with Secondary Amines

| Component | Reagent | Equivalents | Role |

| Substrate | 1-Iodo-2-methoxy-3-methylbenzene | 1.0 equiv | Electrophile |

| Amine | Secondary Amine (cyclic or acyclic) | 1.2 equiv | Nucleophile |

| Catalyst | Pd-PEPPSI-IPr | 2 mol% | Precatalyst |

| Base | NaOtBu (Sodium tert-butoxide) | 1.4 equiv | Strong Base |

| Solvent | 1,4-Dioxane or Toluene | 0.25 M | Anhydrous Solvent |

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

-

Loading: Add Pd-PEPPSI-IPr, NaOtBu, and the aryl iodide. (If the amine is solid, add it here).

-

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

-

Amine Addition: If liquid, add the amine dropwise via syringe.

-

Reaction: Stir at 80°C (oil bath) or 110°C (if using microwave irradiation) for 4–8 hours.

-

Monitoring: Monitor by LCMS. The bulky ligand prevents the formation of "Pd-black" often seen with simple phosphines.

-

Quench: Dilute with diethyl ether, filter through Celite, and concentrate.

Visualized Workflow & Mechanism

The following diagram illustrates the decision logic for selecting the correct protocol based on the target moiety, highlighting the specific steric considerations of the 1-iodo-2-methoxy-3-methylbenzene scaffold.

Caption: Decision matrix for catalytic system selection based on the steric demand of the coupling partner.

Strategic "Senior Scientist" Insights

The "Buttressing Effect" Explained

In 1-Iodo-2-methoxy-3-methylbenzene, the methyl group at C3 prevents the methoxy group at C2 from rotating freely away from the iodine at C1. This locks the methoxy group into a conformation that exerts maximum steric pressure on the iodine.

-

Consequence: The rate of Oxidative Addition is generally slower than in 2-iodoanisole.

-

Mitigation: Higher temperatures (100°C+) and electron-rich, bulky ligands (Buchwald ligands) are not optional; they are required to force the Pd(0) into the C-I bond.

Handling & Stability

-

Light Sensitivity: Like most aryl iodides, this compound is light-sensitive. Store in amber vials.

-

Deiodination: In strong reducing conditions (e.g., prolonged heating with Pd and excess amine), hydrodehalogenation (replacement of I with H) can occur.

-

Prevention: Ensure the reaction remains strictly anhydrous if using strong bases like NaOtBu, or switch to weaker bases (Cs₂CO₃) if the reaction is slow.

-

Impurity Profile

Commercial batches of 1-Iodo-2-methoxy-3-methylbenzene (CAS 25922-05-8) may contain traces of 2-iodo-6-methylanisole (the regioisomer).

-

QC Check: Always run a ¹H NMR prior to use.

-

Diagnostic Signal: Look for the splitting pattern of the aromatic protons. The 1,2,3-trisubstituted pattern (doublet-doublet-triplet) is distinct from the 1,2,6-pattern.

-

References

-

Organic Syntheses. Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst. Org. Synth. 1998, 75,[1] 61. Retrieved from [Link]

-

Surry, D. S., et al. Synthesis of Medium-Ring and Iodinated Biaryl Compounds. Angew. Chem. Int. Ed. 2005. Retrieved from [Link]

-

PubChem. o-Iodoanisole (Analogous Structure Data). NIH National Library of Medicine.[2] Retrieved from [Link]

Sources

Heck reaction optimization for 1-Iodo-2-methoxy-3-methylbenzene substrates

Executive Summary

This guide details the optimization of the Mizoroki-Heck reaction for 1-Iodo-2-methoxy-3-methylbenzene . This substrate presents a specific set of challenges: while the aryl iodide moiety is highly reactive toward oxidative addition, the ortho-methoxy and meta-methyl substituents create a sterically congested environment that can impede olefin coordination and migratory insertion.

This note moves beyond generic "catalyst screening" to recommend two specific, high-probability workflows:

-

The "Jeffery" Protocol (Ligand-Free): Utilizing tetraalkylammonium salts to stabilize anionic palladium species. This is the primary recommendation for cost-efficiency and high turnover on sterically hindered iodides.

-

The Palladacycle Protocol: Utilizing bulky phosphines (e.g., P(o-tol)₃) to form robust active species when thermal stability is required.

Mechanistic Insight & Substrate Analysis

To optimize the reaction, one must understand the specific failure modes of the substrate:

-

Electronic Effect: The C2-methoxy group is electron-donating by resonance. While this typically deactivates aryl halides toward oxidative addition, the C–I bond is sufficiently weak that oxidative addition is not the rate-determining step (RDS).

-

Steric Effect (The Real Challenge): The C2-methoxy and C3-methyl groups create a "wall" near the palladium center. Large phosphine ligands (like PPh₃) often exacerbate this crowding, preventing the alkene from coordinating.

-

The Solution: Use "Ligandless" conditions where the active species is a small, anionic palladium cluster stabilized by halide ions, or use specialized bulky ligands that enforce a specific geometry.

Figure 1: Mechanistic Pathway & Optimization Logic

Caption: Divergent activation pathways. The Anionic Pathway (left) minimizes steric bulk around the metal, facilitating the coordination of hindered substrates.

Experimental Protocols

Protocol A: The "Jeffery" Conditions (Primary Recommendation)

Best for: High yields, cost reduction, and sterically hindered aryl iodides.

This method utilizes Tetrabutylammonium iodide (TBAI) as a Phase Transfer Catalyst (PTC) and nanoparticle stabilizer. The ammonium salt allows the reaction to proceed via an anionic pathway (involving

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol)

-

Alkene: 1.2 – 1.5 equiv (e.g., Methyl acrylate, Styrene)

-

Catalyst: Pd(OAc)₂ (1 – 2 mol%)

-

Additive: TBAI (1.0 equiv)

-

Base: K₂CO₃ (2.5 equiv) or NaHCO₃ (2.5 equiv)

-

Solvent: DMF (anhydrous) or MeCN/H₂O (9:1)

Step-by-Step Workflow:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add 1-Iodo-2-methoxy-3-methylbenzene (1.0 equiv), TBAI (1.0 equiv), and K₂CO₃ (2.5 equiv).

-

Catalyst Addition: Add Pd(OAc)₂ (0.01 equiv). Note: Pd(OAc)₂ is air-stable; no glovebox required, but purging is recommended.

-

Solvent/Alkene: Add DMF (0.2 M concentration relative to substrate) and the alkene (1.2 equiv).

-

Degas: Cap the vial and purge with Nitrogen or Argon for 5 minutes (balloon needle method).

-

Reaction: Heat to 80–100°C for 4–12 hours.

-

Visual Check: The reaction typically turns black (colloidal Pd). This is normal and active for Jeffery conditions. If it precipitates large metallic mirrors early, the catalyst has deactivated (add more TBAI).

-

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMF/TBAI, dry over MgSO₄, and concentrate.

Protocol B: The Palladacycle Conditions (Herrmann-Beller)

Best for: Thermally unstable substrates or if Protocol A fails due to Pd black precipitation.

Uses Tri(o-tolyl)phosphine (P(o-tol)₃) .[1] Despite being bulky, this ligand forms a stable palladacycle that releases highly active species slowly, preventing catalyst death at high temperatures.

Reagents:

-

Catalyst: Pd(OAc)₂ (1 mol%) + P(o-tol)₃ (2 mol%)

-

Alternatively: Use pre-formed Herrmann-Beller catalyst.

-

-

Base: Et₃N (2.0 equiv) or NaOAc (2.0 equiv)[2]

-

Solvent: DMAc or NMP.

Step-by-Step Workflow:

-

Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and P(o-tol)₃ in the solvent for 15 mins at room temperature to form the active yellow/orange complex.

-

Addition: Add the aryl iodide, alkene, and base.

-

Reaction: Heat to 110–120°C . (Higher temperature required than Protocol A).

-

Monitoring: Monitor by HPLC. This reaction is generally slower but cleaner than Protocol A.

Optimization & Troubleshooting Matrix

Use the following decision tree to optimize yield and selectivity.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation (Pd Black formation) | Switch to Protocol A (Jeffery) . Increase TBAI to 1.5 equiv. The iodide ions stabilize the Pd nanoparticles. |

| Regioisomer Mix | Beta-hydride elimination occurring at wrong site | Switch Solvent. Change from DMF to MeCN. Lower temperature to 70°C and extend time. |

| Alkene Polymerization | Reaction too slow; alkene polymerizes | Add a radical inhibitor (e.g., BHT, 10 mol%) to the mixture. Use Protocol B. |

| Substrate Decomposition | Base sensitivity | Switch base from K₂CO₃ to NaHCO₃ or Ag₂CO₃ (milder). |

Figure 2: Optimization Logic Flow

Caption: Iterative optimization loop. Protocol A is the starting point; deviations in conversion or selectivity trigger specific protocol switches.

References

-

The "Jeffery Conditions" (Origin)

-

Mechanistic Review (Anionic Pathway)

-

Herrmann-Beller Catalyst (P(o-tol)₃)

- Herrmann, W. A., et al. "Palladacycles as Structurally Defined Catalysts for the Heck Olefination of Chloro- and Bromoarenes." Angewandte Chemie Int. Ed., 1995, 34(17), 1844–1848.

-

Ortho-Substituent Effects

-

Littke, A. F., & Fu, G. C.[3] "Heck reactions of aryl chlorides catalyzed by palladium/tri-tert-butylphosphine: Evidence for a 'ligandless' mechanism." Journal of the American Chemical Society, 2001 , 123(29), 6989-7000.

-

Sources

Application Note: High-Fidelity Lithiation and Trapping of 1-Iodo-2-methoxy-3-methylbenzene

Executive Summary

This application note details the high-yield generation of 2-methoxy-3-methylphenyllithium via lithium-halogen (Li-I) exchange of 1-iodo-2-methoxy-3-methylbenzene . Unlike Directed Ortho Metalation (DoM), which relies on thermodynamic acidity and directing groups, this protocol leverages the rapid kinetics of Li-I exchange to generate a regiospecific aryl anion at position C1.

This scaffold is a critical intermediate in the synthesis of polysubstituted resorcinols, biaryls, and complex pharmaceutical pharmacophores. The presence of the ortho-methoxy group provides secondary stabilization via chelation, but also introduces a risk of benzyne formation if thermal parameters are not strictly controlled.

Mechanistic Principles & Critical Design

Kinetic Control: Exchange vs. Deprotonation

The substrate, 1-iodo-2-methoxy-3-methylbenzene, presents three potential reactive sites:

-

C1-I Bond: Susceptible to Li-I exchange.

-

C6-H Bond: Susceptible to DoM directed by the C2-OMe group.

-

C3-Methyl Protons: Susceptible to benzylic deprotonation.

Causality: At -78°C, the rate of Li-I exchange with

The "Benzyne Trap" (Thermal Instability)

A critical failure mode in this chemistry is the elimination of lithium methoxide (LiOMe).

-

Mechanism: The C1-Lithium species possesses a leaving group (OMe) at the ortho position (C2).

-

Consequence: Upon warming above -20°C (or even -40°C depending on solvent), the molecule undergoes

-elimination to form 3-methyl-1,2-benzyne . -

Prevention: The lithiated intermediate must be generated and trapped at cryogenic temperatures (-78°C).

Pathway Visualization

The following diagram illustrates the competing pathways and the requisite control logic.

Caption: Kinetic pathway for Li-I exchange (green) vs. thermal decomposition to benzyne (red).

Detailed Experimental Protocol

Reagents & Equipment

-

Substrate: 1-Iodo-2-methoxy-3-methylbenzene (>98% purity).

-

Organolithium:

-Butyllithium (1.6 M or 2.5 M in hexanes). Titrate before use. -

Solvent: Anhydrous Tetrahydrofuran (THF).[1][2] Must be distilled from Na/Benzophenone or processed through an alumina drying column immediately prior to use.

-

Vessel: Flame-dried 3-neck round-bottom flask with internal temperature probe.

Step-by-Step Methodology

Step 1: System Preparation

-

Assemble glassware under an inert atmosphere (Argon preferred due to higher density than

). -

Charge the flask with 1-Iodo-2-methoxy-3-methylbenzene (1.0 equiv).

-

Add Anhydrous THF (Concentration: 0.1 M to 0.2 M).

-

Note: THF is required to coordinate the lithium and break down hexameric

-BuLi aggregates, increasing reactivity.

-

-

Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature reaches -75°C before proceeding.

Step 2: Lithiation (The Exchange)

-

Add

-BuLi (1.05 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 10–15 minutes.-

Critical Control Point: Monitor internal temperature. Do not allow exotherm to exceed -70°C.

-

-

Stir at -78°C for 30 minutes .

-

Insight: Li-I exchange is typically complete within 5–10 minutes. 30 minutes ensures full conversion without risking DoM scrambling.

-

Step 3: Electrophilic Trapping

-